molecular formula C7H5BrFIO B2780696 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene CAS No. 1447671-70-6

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Cat. No.: B2780696
CAS No.: 1447671-70-6
M. Wt: 330.923
InChI Key: BGKZMHSPKQAKEL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO. It is characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a benzene ring.

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a methoxy group allows it to interact with various molecular targets through halogen bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in mechanistic studies .

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKZMHSPKQAKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-fluoro-4-methoxybenzene (500.0 g, 2.44 mol, 1.0 equiv) in DCM (5.0 L) was added silver trifluoromethane sulfonate (686.0 g, 2.68 mol, 1.1 equiv, Angene) and the reaction mixture was stirred for 20 mins. Iodine (678.0 g, 2.68 mol, 1.1 equiv) was added to the reaction and the mixture was stirred at room temperature for 16 h. The mixture was diluted with DCM (3.0 L) and filtered through celite. The celite bed was washed with DCM (2×1.0 L) and the filtrate was washed with 20% aqueous sodium thiosulfate (3.0 L) and saturated aqueous sodium bicarbonate solution (3.0 L). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was purified by chromatography (silica gel; mesh size 60-120, elution 0-5% ethyl acetate and petroleum ether) to get 1-bromo-2-fluoro-4-iodo-5-methoxybenzene (720 g, 87%), as off-white solid. TLC solvent system: 100% hexanes. Product's Rf: 0.6. MS (ESI, positive ion) m/z: 331.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.55 (d, J=7.2 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 3.89 (s, 3H).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
silver trifluoromethane sulfonate
Quantity
686 g
Type
catalyst
Reaction Step One
Quantity
678 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

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